(-)-Huperzine B

Acetylcholinesterase inhibition Butyrylcholinesterase selectivity Enzyme selectivity profiling

Procure (-)-Huperzine B for its rigorously characterized AChE selectivity (65.8-fold vs. BuChE, cf. tacrine's 0.54) and validated crystallographic binding (Kd = 0.33 μM, PDB: 1GPN). Its weak NMDA antagonism (IC50 = 316.8 μM) reduces confounding variables in neuroprotection assays. As the parent scaffold for bis-HupB dimers achieving 1,000-fold potency gains, it is the rational starting material for medicinal chemistry teams pursuing bivalent AChE inhibitors.

Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
Cat. No. B10838073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Huperzine B
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4
InChIInChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)/t11?,12-,16-/m1/s1
InChIKeyYYWGABLTRMRUIT-ZLXOECBPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Huperzine B: CAS 103548-82-9 Structure, Alkaloid Class and Baseline Specifications


(-)-Huperzine B (CAS 103548-82-9) is a Lycopodium alkaloid originally isolated from Huperzia serrata, structurally classified as a phenanthrol derivative [1]. It belongs to the lycodine-type alkaloid family and is characterized by a tetracyclic core with molecular formula C16H20N2O and molecular weight 256.34 g/mol . The compound is recognized as a natural acetylcholinesterase (AChE) inhibitor with demonstrated neuroprotective activity in cellular models, though it is less potent than its close structural analog (-)-huperzine A [2].

Why (-)-Huperzine B Cannot Be Interchanged with Huperzine A, Tacrine, or Other AChE Inhibitors


Substituting (-)-huperzine B with (-)-huperzine A, tacrine, or donepezil introduces distinct pharmacological profiles that materially alter experimental outcomes. Direct comparative enzymology demonstrates that (-)-huperzine B possesses a unique selectivity ratio for AChE over BuChE (65.8) that differs dramatically from tacrine (0.54) [1]. Crystallographic binding studies further reveal that (-)-huperzine B and (-)-huperzine A bind to AChE with different dissociation constants (Kd = 0.33 μM vs 0.18 μM) and exhibit distinct stereochemical interactions at the enzyme active site [2]. NMDA receptor antagonism, a non-cholinergic property potentially relevant to neuroprotection, shows a 10.6-fold potency difference between (-)-huperzine B and its A analog (IC50 = 316.8 μM vs 36.9 μM) in the same experimental system [3]. These quantifiable divergences preclude generic substitution.

(-)-Huperzine B: Direct Comparative Performance Data Against Huperzine A and Other AChE Inhibitors


AChE vs BuChE Selectivity Ratio: (-)-Huperzine B Demonstrates 122-Fold Higher Selectivity Than Tacrine

In a direct head-to-head enzymology study using spectrophotometric methods, (-)-huperzine B exhibited an AChE selectivity ratio (IC50 BuChE / IC50 AChE) of 65.8, indicating strong preferential inhibition of AChE over BuChE. In contrast, tacrine, a first-generation Alzheimer's disease drug, showed a selectivity ratio of 0.54 under identical assay conditions, demonstrating preferential BuChE inhibition over AChE [1]. This represents a 122-fold difference in selectivity direction and magnitude between the two compounds.

Acetylcholinesterase inhibition Butyrylcholinesterase selectivity Enzyme selectivity profiling

Crystallographic Binding Affinity: (-)-Huperzine B Exhibits 1.8-Fold Weaker AChE Binding Than (-)-Huperzine A

X-ray crystallographic analysis of (-)-huperzine B complexed with Torpedo californica AChE at 2.35 Å resolution yielded a dissociation constant (Kd) of 0.33 μM. In the same crystallographic study series, the enantiomer (-)-huperzine A demonstrated a Kd of 0.18 μM under equivalent binding conditions, indicating approximately 1.8-fold higher affinity for the AChE active site [1]. Structural analysis revealed that both compounds engage Trp84 and Phe330 through π-π stacking interactions, but with distinct spatial arrangements at the anionic subsite.

X-ray crystallography Ligand binding affinity Enzyme-inhibitor complex

NMDA Receptor Antagonism: (-)-Huperzine B Shows 10.6-Fold Weaker NMDA Antagonism Than Huperzine A

In a direct comparative study of six cholinesterase inhibitors using [3H]MK-801 radioligand binding to synaptic membranes from rat cerebral cortex, (-)-huperzine B exhibited NMDA receptor antagonism with an IC50 of 316.8 ± 93.2 μM. Huperzine A, evaluated in the same study, showed an IC50 of 36.9 ± 12.1 μM, representing a 8.6-fold higher potency at the NMDA receptor [1]. The study further established the rank order of NMDA antagonism potency as tacrine ≈ huperzine A > physostigmine > donepezil > huperzine B ≫ galanthamine, confirming that NMDA receptor modulation is a distinct pharmacological property independent of AChE inhibition (r = +0.563, P = 0.245).

NMDA receptor antagonism Non-cholinergic activity Neuroprotection

Enantiomer Binding Affinity: (-)-Huperzine B Binds AChE 13-Fold More Tightly Than (+)-Huperzine A

Crystallographic analysis of enantiomeric binding to Torpedo californica AChE revealed that (-)-huperzine B binds with a dissociation constant (Kd) of 0.33 μM, whereas the synthetic enantiomer (+)-huperzine A binds with a Kd of 4.30 μM [1]. This represents a 13-fold stereospecific difference in binding affinity. The X-ray structures (resolved at 2.35 Å for (-)-huperzine B and 2.1 Å for (+)-huperzine A) confirm that while all three ligands interact with the anionic subsite via π-π stacking with Trp84 and Phe330, stereochemical configuration critically determines binding strength.

Stereospecificity Enantiomer binding AChE crystallography

In Vivo Brain AChE Inhibition Efficacy: (-)-Huperzine B Outperforms Tacrine in Mouse Model

In an in vivo mouse study directly comparing (-)-huperzine B with tacrine following intragastric (ig) administration, (-)-huperzine B exhibited higher efficacy in the inhibition of brain AChE than tacrine [1]. Tacrine, conversely, was more effective at inhibiting serum BuChE in mice but with concomitant severe peripheral adverse effects. (-)-Huperzine B produced a steady state of AChE inhibition within 4 hours after a single ig dose, demonstrating favorable pharmacokinetic properties for CNS AChE targeting.

In vivo pharmacology Brain AChE inhibition Oral bioavailability

Structural Basis for Dimerization Advantage: Bis-Huperzine B Compounds Achieve 1000-Fold AChE Inhibition Enhancement

Huperzine B serves as a privileged scaffold for bivalent inhibitor design due to its ability to target dual active sites of AChE. Studies on bis- and bifunctional huperzine B compounds with varying tether lengths demonstrated that the most potent bis-HupB compound achieved a 1000-fold (three orders of magnitude) increase in AChE inhibition potency and a 100-fold (two orders of magnitude) increase in AChE selectivity compared to the parent (-)-huperzine B monomer [1]. This class-level inference positions (-)-huperzine B as a strategically valuable starting material for medicinal chemistry programs developing ultra-high-potency AChE inhibitors.

Structure-activity relationship Dimeric inhibitors AChE bivalent targeting

(-)-Huperzine B: Optimal Procurement Scenarios and Research Applications Based on Comparative Evidence


In Vivo CNS AChE Inhibition Studies Requiring High AChE/BuChE Selectivity

Investigators conducting rodent studies of central acetylcholinesterase inhibition where peripheral butyrylcholinesterase inhibition would confound results should select (-)-huperzine B over tacrine. The 65.8 AChE/BuChE selectivity ratio (vs 0.54 for tacrine) and demonstrated superior brain AChE inhibition efficacy following oral administration make (-)-huperzine B the evidence-based choice for CNS-targeted AChE pharmacology with minimized peripheral cholinergic adverse effects [1].

Crystallographic Studies of AChE-Ligand Interactions and Stereochemical Binding Analysis

For structural biology investigations requiring well-characterized AChE-ligand complexes with high-resolution crystallographic data, (-)-huperzine B offers a validated reference ligand with published 2.35 Å resolution X-ray structure (PDB: 1GPN). Its 0.33 μM Kd and documented stereospecific binding interactions with Trp84 and Phe330 provide a benchmark for studying ligand-receptor binding determinants, particularly for comparative analysis with (-)-huperzine A (Kd = 0.18 μM) and (+)-huperzine A (Kd = 4.30 μM) [2].

Medicinal Chemistry Scaffold for Bivalent AChE Inhibitor Development

Medicinal chemistry teams pursuing ultra-potent acetylcholinesterase inhibitors through dimerization strategies should procure (-)-huperzine B as a starting monomeric scaffold. Published structure-activity relationship studies demonstrate that bis-HupB compounds achieve 1000-fold enhancement in AChE inhibition potency and 100-fold increased selectivity over the parent monomer, validating (-)-huperzine B's unique utility as a platform for bivalent inhibitor design targeting dual AChE active sites [3].

Neuroprotection Studies Where NMDA Modulation Is Not the Primary Mechanism

For cellular neuroprotection investigations focusing on antioxidant mechanisms or AChE-mediated pathways rather than NMDA receptor modulation, (-)-huperzine B may be preferable to huperzine A due to its substantially weaker NMDA antagonism (IC50 = 316.8 μM vs 36.9 μM). The 8.6-fold lower NMDA receptor engagement reduces this confounding pharmacological variable, enabling cleaner interrogation of non-NMDA neuroprotective mechanisms, while retaining AChE inhibitory and cellular protective activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Huperzine B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.